molecular formula C17H19NO2 B3899727 N-(2-phenoxyethyl)-3-phenylpropanamide

N-(2-phenoxyethyl)-3-phenylpropanamide

Cat. No. B3899727
M. Wt: 269.34 g/mol
InChI Key: GCXJIPCAECGNBS-UHFFFAOYSA-N
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Description

“N-(2-phenoxyethyl)-3-phenylpropanamide” is likely an organic compound consisting of a propanamide group (a carboxylic acid amide derived from propanoic acid) attached to a phenyl group and a phenoxyethyl group .


Synthesis Analysis

While the exact synthesis of “this compound” isn’t available, similar compounds are often synthesized through nucleophilic substitution or acylation reactions . For example, N-(2-phenoxyethyl)anilines can be synthesized by reacting phenols with N-(2-Hydroxyethyl)phthalimide .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a central carbon atom (from the propanamide group) bonded to a phenyl group, an amide group, and a phenoxyethyl group .


Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for amides, phenyl groups, and ethers. For instance, under acidic conditions, amides can be hydrolyzed to form carboxylic acids and amines .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides exhibit significant activity against multidrug-resistant TB .

properties

IUPAC Name

N-(2-phenoxyethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-17(12-11-15-7-3-1-4-8-15)18-13-14-20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXJIPCAECGNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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